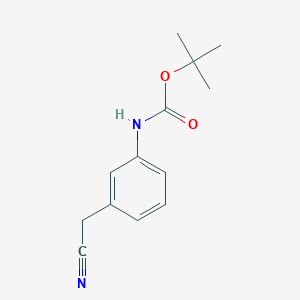

tert-Butyl (3-(cyanomethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(cyanomethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLIXWVBCVJWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-(cyanomethyl)phenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-(cyanomethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(cyanomethyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the phenylcarbamate moiety.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(cyanomethyl)phenyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .

Biology

In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Medicine

In medicine, this compound is utilized in the development of drugs that target specific enzymes or receptors. Its stability and reactivity make it a valuable component in drug design .

Industry

Industrially, this compound is used in the manufacture of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(cyanomethyl)phenyl)carbamate involves its ability to act as a protecting group. It forms stable carbamate linkages with amines, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the reactivity of the carbamate moiety .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The cyanomethyl group distinguishes tert-Butyl (3-(cyanomethyl)phenyl)carbamate from other tert-butyl phenyl carbamates. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyanomethyl group (electron-withdrawing) may reduce electron density on the phenyl ring compared to amino (electron-donating) or hydroxyl substituents, impacting reactivity in cross-coupling reactions .

- Boron-Containing Analogs: Boronate esters (e.g., CAS 1080573-28-9) are critical in Suzuki-Miyaura couplings, whereas the cyanomethyl group may favor nucleophilic substitutions or nitrile-specific reactions .

Purity Metrics :

- Most analogs report HPLC purity >95% (e.g., 99.34% for compound 16c in ) .

- The cyanomethyl group’s stability under reaction conditions (e.g., basic media) may require optimization to avoid nitrile hydrolysis .

Physicochemical Properties

Data from tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) provides a benchmark:

Comparison :

- Cyanomethyl vs. Hydroxyl/Amino Groups: The nitrile group increases polarity (higher TPSA) compared to tert-Butyl (3-hydroxyphenyl)carbamate (TPSA ~50 Ų) but reduces solubility in aqueous media due to lower hydrogen-bonding capacity .

- Boronates : Boronate esters (e.g., CAS 1080573-28-9) exhibit higher molecular weights (~300–400 g/mol) and unique solubility profiles for cross-coupling reactions .

Challenges :

Biological Activity

Tert-butyl (3-(cyanomethyl)phenyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

This compound features a tert-butyl group, a cyanomethyl group attached to a phenyl ring, and a carbamate functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and proteins. The compound can function as both a nucleophile and an electrophile, depending on the chemical environment. Its mechanism may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Protein Interaction : It may influence protein-protein interactions, affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit DNA methyltransferase (DNMT) activity, which is crucial in cancer progression due to its role in gene silencing. Inhibiting DNMTs can restore the expression of tumor suppressor genes, thereby impeding tumor growth .

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, specifically targeting members of the PCTAIRE family. In vitro assays have demonstrated that modifications in the structure can enhance selectivity and potency against specific kinases .

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Data Table of Biological Activities

| Activity Type | Effect/Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of DNMT activity | |

| Kinase Inhibition | Selective inhibition of CDK16 | |

| Neuroprotection | Modulation of oxidative stress |

Case Studies

Several case studies have explored the effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was attributed to the reactivation of silenced tumor suppressor genes via DNMT inhibition .

- Kinase Selectivity Assessment : Another research effort involved high-throughput screening to evaluate the compound's selectivity against a panel of kinases. Results indicated that this compound selectively inhibited CDK16 without significantly affecting other kinases, suggesting its potential for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (3-(cyanomethyl)phenyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 3-(cyanomethyl)aniline with tert-butyl chloroformate under basic conditions (e.g., aqueous NaOH or triethylamine). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) improve solubility of intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .

- Stoichiometry : A 1:1 molar ratio of amine to chloroformate ensures minimal unreacted starting material .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization (>70%) requires inert atmospheres (N₂/Ar) to prevent moisture-induced degradation .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential:

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The cyanomethyl (-CH₂CN) group shows signals at ~3.8 ppm (¹H, s) and ~120 ppm (¹³C, CN) .

- FT-IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and nitrile C≡N at ~2250 cm⁻¹ .

- HRMS : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₃H₁₆N₂O₂: 256.1212). LC-MS with reverse-phase columns (C18) can assess purity (>95%) .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer : Stability is highly dependent on:

- Moisture control : Store in sealed containers with desiccants (silica gel) at –20°C for long-term stability. Room-temperature storage is permissible for short-term use (<1 week) if kept dry .

- Light exposure : Amber vials prevent photodegradation of the carbamate group .

- Solvent compatibility : Dissolve in anhydrous DMSO or DCM for biological assays; avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., cyanomethyl vs. hydroxymethyl) influence the biological activity of tert-butyl carbamate derivatives?

- Methodological Answer : Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., -CN) enhance metabolic stability but reduce solubility.

- Hydrophilic groups (e.g., -OH) improve solubility but increase susceptibility to enzymatic hydrolysis .

Example Comparison :

| Substituent | LogP | Half-life (Human Liver Microsomes) | Solubility (µg/mL) |

|---|---|---|---|

| -CH₂CN (Cyanomethyl) | 2.1 | >4 hours | 12.5 |

| -CH₂OH (Hydroxymethyl) | 1.3 | 1.2 hours | 85.0 |

| Data synthesized from analogous compounds in . |

Q. What mechanistic insights explain the hydrolysis kinetics of this compound under varying pH conditions?

- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics, with pH-dependent pathways:

- Acidic conditions (pH <3) : Protonation of the carbamate oxygen accelerates cleavage, yielding 3-(cyanomethyl)aniline and CO₂ .

- Basic conditions (pH >10) : Nucleophilic attack by OH⁻ on the carbonyl carbon, forming tert-butanol and a cyanomethylphenyl carbamic acid intermediate .

Experimental Protocol : - Monitor reaction via HPLC at 254 nm using a C18 column.

- Calculate rate constants (k) from slope of ln([compound]₀/[compound]ₜ) vs. time .

Q. How can researchers resolve contradictions in reported biological activity data for tert-butyl carbamate derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:

- Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm activity .

- Batch analysis : Compare COA (Certificate of Analysis) data for purity (>95%) and identify impurities via LC-MS .

- Computational modeling : Perform DFT calculations to assess electronic effects of substituents on binding affinity (e.g., docking studies with target enzymes) .

Example: Discrepancies in IC₅₀ values for similar compounds may stem from residual solvents (e.g., DMF) affecting assay readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.